B1192938 HMPL-689

HMPL-689

Numéro de catalogue: B1192938
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

HMPL-689 is a potent, orally active and selective PI3K delta inhibitor. HMPL 689 selectively binds to and inhibits PI3Kd, and prevents the activation of the PI3Kd/AKT signaling pathway, and B-cell activation. This both decreases proliferation and induces cell death in PI3Kd-overexpressing tumor cells. PI3Kd plays a key role in the B-cell receptor (BCR) signaling pathway and the proliferation of hematologic cancer cells. The targeted inhibition of PI3Kd is designed to preserve PI3K signaling in normal, non-neoplastic cells and thereby to minimize serious side effects. PI3Kd, an enzyme often overexpressed in cancer cells, plays a crucial role in tumor cell regulation and survival.

Q & A

Q. What is the molecular mechanism of HMPL-689 in B-cell lymphomas, and how does its isoform selectivity confer advantages over earlier PI3Kδ inhibitors?

Answer:
this compound is a highly selective small-molecule inhibitor targeting the PI3Kδ isoform, a critical node in the B-cell receptor (BCR) signaling pathway. Unlike first-generation inhibitors (e.g., idelalisib) or dual PI3Kδ/γ inhibitors (e.g., duvelisib), this compound demonstrates >5-fold higher potency against PI3Kδ in whole-blood assays (IC₅₀ = 3.4 nM) and negligible activity against PI3Kγ, minimizing immune suppression-related toxicities such as severe infections . Preclinical data show its selectivity reduces off-target effects, enabling lower daily doses (e.g., 30 mg QD) and improved safety profiles in clinical settings .

Q. How was the Phase I trial for this compound designed to establish safety and determine the recommended Phase II dose (RP2D)?

Answer:
The Phase I trial (NCT03786926) used a modified toxicity probability interval-2 (mTPI-2) design for dose escalation, starting at 10 mg and escalating to 50 mg QD in 28-day cycles. Dose-limiting toxicities (DLTs) were evaluated during the first cycle, with safety endpoints including treatment-emergent adverse events (TEAEs) and laboratory abnormalities. Pharmacokinetic (PK) parameters (e.g., AUC, Cmax) and preliminary efficacy (ORR, PFS) were secondary endpoints. The RP2D of 30 mg QD was selected based on a balance of efficacy (ORR = 81.8% in FL subgroup), linear PK properties, and manageable toxicity (e.g., Grade ≥3 AEs in <20% of patients) .

Q. How can researchers address efficacy heterogeneity across lymphoma subtypes in this compound trials?

Answer:
Subtype-specific efficacy analysis is critical. For example, in the Ib trial, follicular lymphoma (FL) patients achieved an 81.8% ORR, while marginal zone lymphoma (MZL) had a lower response rate. Methodologically, stratified randomization and Cox proportional hazards models should be used to adjust for confounding factors (e.g., prior therapies, genetic mutations). Bayesian hierarchical models may also quantify uncertainty in small subgroups (e.g., MZL, n=22) .

Q. What strategies optimize this compound’s pharmacokinetic/pharmacodynamic (PK/PD) profile to maximize therapeutic index?

Answer:
Key PK parameters include high oral bioavailability (F >60%), moderate tissue distribution (Vd = 120 L), and low clearance (CL = 8.2 L/h), supporting QD dosing . Population PK modeling can identify covariates (e.g., body weight, CYP3A4 polymorphisms) affecting exposure. Exposure-response analyses (e.g., AUC vs. ORR) suggest a target AUC of 2,500 ng·h/mL for efficacy without exceeding safety thresholds . Dose adjustments in hepatic impairment or drug-drug interactions (e.g., with CYP3A4 inhibitors) are recommended.

Q. How was the RP2D validated in dose-expansion cohorts, and what statistical methods ensured robustness?

Answer:
The RP2D (30 mg QD) was validated in dose-expansion cohorts (n=76 evaluable patients) using a Simon’s two-stage design. Predefined efficacy thresholds (e.g., ORR ≥40% for FL) were tested with exact binomial confidence intervals. Safety data were analyzed via frequency tables for TEAEs and Kaplan-Meier estimates for duration of response (DoR). Sensitivity analyses excluded patients with protocol deviations to confirm robustness .

Q. How do researchers mitigate confounding variables in this compound’s efficacy assessments across heterogeneous populations?

Answer:
Multivariable regression models adjust for baseline covariates (e.g., prior lines of therapy, ECOG status). Propensity score matching balances subgroups (e.g., FL vs. MZL) for comparative efficacy analysis. Centralized pathology review ensures consistent diagnostic criteria, reducing misclassification bias. Interim futility analyses (e.g., conditional power <20%) halt enrollment in underperforming subgroups .

Q. What preclinical PK properties support this compound’s QD dosing regimen?

Answer:
Preclinical studies demonstrated linear PK across doses (5–100 mg), high oral absorption (Tmax = 2–4 hr), and a half-life (t₁/₂) of 12–15 hr, enabling steady-state concentrations with QD dosing. Low plasma protein binding (<80%) and minimal CYP450 inhibition reduce drug-drug interaction risks .

Q. How can adaptive trial designs accelerate this compound’s development in refractory populations?

Answer:
Seamless Phase I/II designs (e.g., Bayesian response-adaptive randomization) allow simultaneous dose optimization and efficacy evaluation. Basket trials enroll multiple lymphoma subtypes, with interim analyses (e.g., every 10 patients) to reallocate resources to responsive subgroups. Predictive biomarkers (e.g., PI3Kδ activation status) enable enrichment strategies .

Q. What safety monitoring protocols are recommended for this compound based on Phase I data?

Answer:
Monitoring includes biweekly liver function tests (ALT/AST) to detect hepatotoxicity (Grade ≥3 in 8% of patients) and monthly CT scans for pneumonitis (incidence = 5%). Prophylactic antivirals (e.g., acyclovir) mitigate herpes zoster reactivation (observed in 12% of patients). Dose holds/reductions are mandated for Grade 3 transaminase elevations .

Q. How are data standardization challenges addressed in global multicenter trials for this compound?

Answer:
Centralized electronic data capture (EDC) systems enforce uniform case report forms (CRFs). Consensus guidelines harmonize response criteria (e.g., Lugano 2014) and adverse event grading (CTCAE v5.0). Regional hubs conduct blinded independent review (BIR) to minimize inter-reader variability. PK sampling times are synchronized across sites using a centralized laboratory .

Propriétés

Nom IUPAC

unknown

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

HMPL-689;  HMPL 689;  HMPL689; 

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.